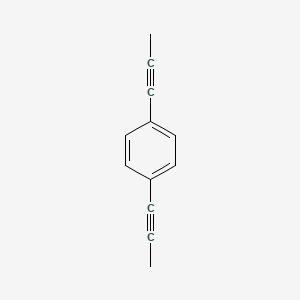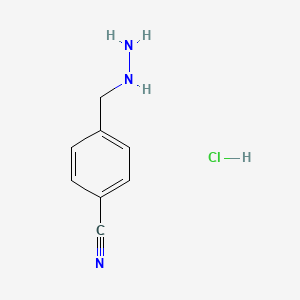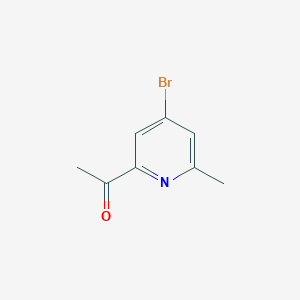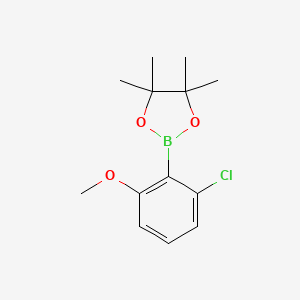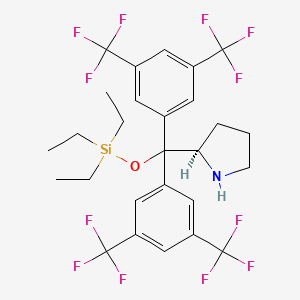
(R)-2-(bis(3,5-bis(trifluoromethyl)phenyl)(triethylsilyloxy)methyl)pyrrolidine
描述
(-)-2-(bis(3,5-bis(trifluoromethyl)phenyl)(triethylsilyloxy)methyl)pyrrolidine, commonly known as DBP-TES, is an organic compound with a wide range of applications in scientific research. DBP-TES is a chiral molecule, meaning it has two distinct forms (enantiomers) that are non-superimposable mirror images of each other. It has a wide range of applications in the pharmaceutical, biotechnology, and chemical industries, including as a chiral ligand for asymmetric synthesis, as a catalyst in asymmetric hydrogenation, and as a chiral building block for the synthesis of other compounds.
科学研究应用
DBP-TES is used in a variety of scientific research applications, including as a chiral ligand for asymmetric synthesis, as a catalyst in asymmetric hydrogenation, and as a chiral building block for the synthesis of other compounds. As a chiral ligand, it can be used to catalyze the asymmetric synthesis of compounds with a high degree of enantiomeric purity. As a catalyst, it can be used to catalyze the asymmetric hydrogenation of various compounds. As a building block, it can be used to synthesize a variety of compounds with a high degree of enantiomeric purity.
作用机制
The mechanism of action of DBP-TES as a chiral ligand and catalyst is based on its ability to form a complex with a metal center, such as a transition metal, and to interact with the substrate in a way that promotes the desired reaction. As a chiral ligand, it is believed to form a complex with the metal center and to interact with the substrate in a way that promotes the formation of the desired product with a high degree of enantiomeric purity. As a catalyst, it is believed to form a complex with the metal center and to interact with the substrate in a way that promotes the desired reaction.
生化和生理效应
The biochemical and physiological effects of DBP-TES are not well understood. It is believed to be non-toxic and non-carcinogenic. However, it is important to note that it is not approved for human use and should not be ingested or applied topically.
实验室实验的优点和局限性
The advantages of using DBP-TES in laboratory experiments include its high degree of enantiomeric purity, its low cost, and its low toxicity. The main limitation is that it is not approved for human use and should not be ingested or applied topically.
未来方向
The future directions for DBP-TES include further research into its biochemical and physiological effects, its potential applications in the pharmaceutical, biotechnology, and chemical industries, and its potential use as a chiral ligand, catalyst, or building block for the synthesis of other compounds. Additionally, further research into its potential toxicity and carcinogenicity should be conducted.
属性
IUPAC Name |
[bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methoxy]-triethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F12NOSi/c1-4-42(5-2,6-3)41-23(22-8-7-9-40-22,16-10-18(24(28,29)30)14-19(11-16)25(31,32)33)17-12-20(26(34,35)36)15-21(13-17)27(37,38)39/h10-15,22,40H,4-9H2,1-3H3/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQDXQHXJZYMSN-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F12NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(bis(3,5-bis(trifluoromethyl)phenyl)(triethylsilyloxy)methyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



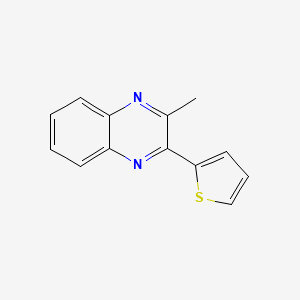


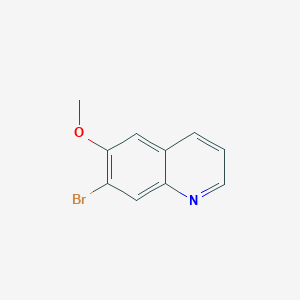
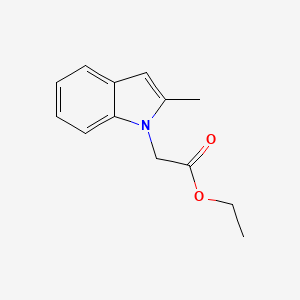
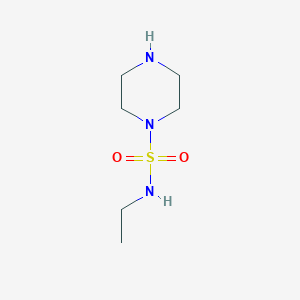
![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)
![4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B3176700.png)
